molecular formula C8H5N3O3 B1601238 3-Nitro-1,8-naphthyridin-2-ol CAS No. 5174-89-0

3-Nitro-1,8-naphthyridin-2-ol

Cat. No. B1601238
CAS RN: 5174-89-0
M. Wt: 191.14 g/mol
InChI Key: ADOMGZKZEWMHEI-UHFFFAOYSA-N
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Description

3-Nitro-1,8-naphthyridin-2-ol is a chemical compound with the molecular formula C8H5N3O3 . It has a molecular weight of 191.15 . The compound is also known by its IUPAC name, 3-nitro [1,8]naphthyridin-2-ol .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 3-Nitro-1,8-naphthyridin-2-ol, has been achieved through various methods. One approach involves multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .


Molecular Structure Analysis

The InChI code for 3-Nitro-1,8-naphthyridin-2-ol is 1S/C8H5N3O3/c12-8-6 (11 (13)14)4-5-2-1-3-9-7 (5)10-8/h1-4H, (H,9,10,12) .


Chemical Reactions Analysis

The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield. The reaction proceeds via cycloaddition– ring expansion with rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitro-1,8-naphthyridin-2-ol include a molecular weight of 191.15 and a molecular formula of C8H5N3O3 .

Scientific Research Applications

Medicinal Chemistry

3-Nitro-1,8-naphthyridin-2-ol derivatives have demonstrated potential use in various medicinal chemistry applications. These include anticancer , anti-inflammatory , antimicrobial , antihistaminic , antihypertensive , antimalarial , antiplatelet aggregation , and gastric antisecretory activities. The compound’s versatility in medicinal chemistry stems from its ability to interact with different biological targets .

Immunology

In immunological research, derivatives of 3-Nitro-1,8-naphthyridin-2-ol have been studied for their effects on immune cells. For instance, they have been used to analyze activation markers on CD4+ T cells, which are crucial for understanding immune responses .

Anticancer Properties

The compound has shown promise in anticancer research, particularly in the synthesis of functionalized derivatives that exhibit anticancer properties. These derivatives can be used to study various aspects of cancer biology, including tumor growth inhibition and apoptosis induction .

Organic Synthesis

In the field of organic synthesis, 3-Nitro-1,8-naphthyridin-2-ol serves as a precursor for synthesizing various naphthyridine derivatives. These derivatives are valuable for developing new synthetic methodologies and creating novel compounds with potential applications in different fields .

Antibacterial Activity

Research has also explored the enhancement of antibiotic activity by naphthyridine derivatives. Studies have analyzed the antibacterial activity against multi-resistant strains such as E. coli, S. aureus, and P. aeruginosa, which is critical in addressing antibiotic resistance .

Chemical Cataloging

Lastly, 3-Nitro-1,8-naphthyridin-2-ol is cataloged for its chemical properties and availability for research purposes. This includes its inclusion in chemical databases where researchers can access information about its structure, properties, and potential uses .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including 3-Nitro-1,8-naphthyridin-2-ol, has been of considerable interest to the synthetic community . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches . The potential application of these drugs in neuro-inflammation is suggested, supporting further investigations of the effects of compounds in the therapy of MS, particularly on the aspects regarding activation and inflammation .

properties

IUPAC Name

3-nitro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-6(11(13)14)4-5-2-1-3-9-7(5)10-8/h1-4H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOMGZKZEWMHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=C2)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486343
Record name 3-Nitro-1,8-naphthyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5174-89-0
Record name 3-Nitro-1,8-naphthyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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